5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide - 1338074-38-6

5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-5560299
CAS Number: 1338074-38-6
Molecular Formula: C20H21N7O
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. It exhibits low affinity for CB2 receptors and shows no affinity for over 100 other investigated targets. SR147778 antagonizes the inhibitory effects of CP 55,940 on mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity. It also blocks mitogen-activated protein kinase activity induced by CP 55,940 in CHO cells expressing the human brain cannabinoid receptor. After oral administration, it displaces ex vivo [3H]-CP 55,940 binding to mouse brain membranes and antagonizes various pharmacological effects induced by WIN55,212-2. Additionally, SR147778 reduces ethanol or sucrose consumption in mice and rats and food intake in fasted and nondeprived rats. []
  • Relevance: Both SR147778 and 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide share a core pyrazole-3-carboxamide structure. They differ in their substituents at the 1, 4, and 5 positions of the pyrazole ring. []

CP 55,940 [(1R,3R,4R)-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol]

  • Compound Description: CP 55,940 is a potent synthetic cannabinoid agonist that acts primarily on the CB1 receptor. It exhibits various pharmacological effects, including inhibition of mouse vas deferens contractions, stimulation of adenylyl cyclase activity, and induction of mitogen-activated protein kinase activity. [, ]
  • Relevance: Although CP 55,940 is not directly structurally related to 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide, it is a key pharmacological tool used to study CB1 receptor function. The research discussing SR147778 often uses CP 55,940 as a reference compound to demonstrate the antagonist activity of SR147778 at the CB1 receptor. [, ]

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

  • Compound Description: AM251 is a selective antagonist of the CB1 receptor. It is frequently used in research to block the effects of CB1 receptor agonists. [, , , , , ]
  • Relevance: AM251 shares the core pyrazole-3-carboxamide structure with 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide, although the substituents on the pyrazole ring differ. [, , , , , ]

6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl(4-methoxyphenyl)methanone (AM630)

  • Compound Description: AM630 is a selective antagonist of the CB2 receptor. It is employed in research to block the effects of CB2 receptor agonists. [, , , , , , ]

WIN55,212-2 [R-(+)-(2,3-Dihydro-5-methyl-3-[{4-morpholinyl}methyl] pyrol[1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone]

  • Compound Description: WIN55,212-2 is a potent synthetic cannabinoid agonist that binds to both CB1 and CB2 receptors. It induces various pharmacological effects, including hypothermia, analgesia, and stimulation of food consumption. [, , , , , , , ]

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

  • Compound Description: Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate is a novel pyrimidine derivative synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone. []
  • Relevance: This compound shares the 4,6-dimethylpyrimidin-2-yl substituent with 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide, making it a structurally related compound. []

Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-(2-nitrophenylsulfonyl)-1H-pyrazole-4-carboxylate

  • Compound Description: These are two pyrazole-based compounds whose molecular structures have been determined. They contain the 4,6-dimethylpyrimidin-2-ylamino substituent at the 3-position of the pyrazole ring. []
  • Relevance: The presence of the 4,6-dimethylpyrimidin-2-ylamino group in these compounds makes them structurally related to 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide. []

N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033)

  • Compound Description: [18F] NIDA-42033 is a radiolabeled compound synthesized for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography. It is prepared by nucleophilic [18F] fluorination of the corresponding 4-bromopyrazole derivative. []
  • Relevance: This compound shares the core pyrazole-3-carboxamide structure with 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide. They differ in their substituents at the 1, 4, and 5 positions of the pyrazole ring and the presence of a radiolabel in [18F] NIDA-42033. []

N-(1-((5-Acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

  • Compound Description: This compound served as a starting point for developing selective orexin 2 receptor antagonists (2-SORA) for treating insomnia and related conditions. It was identified from a high-throughput screening campaign for GPCR agonists. []
  • Relevance: Although structurally distinct from 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide, both compounds are members of the carboxamide class, sharing a common structural motif. []

N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

  • Compound Description: Compound 43 is a potent, brain-penetrating, and orally active 2-SORA that emerged from lead optimization efforts starting with compound 1. It displays comparable efficacy to seltorexant (15) in a sleep model in rats. []
  • Relevance: Similar to compound 1, compound 43 belongs to the carboxamide class, sharing a common structural motif with 5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide. []

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (1o)

  • Compound Description: Compound 1o is a novel pyrazole-based inhibitor of enhancer of zeste homologue 2 (EZH2). It exhibits low micromolar EZH2/PRC2 inhibition and high selectivity towards other methyltransferases. It also displays cell growth arrest in various cancer cell lines, reduces H3K27me3 levels, and induces apoptosis and autophagy. []

Properties

CAS Number

1338074-38-6

Product Name

5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H21N7O/c1-13-9-14(2)24-19(23-13)7-8-21-20(28)17-10-15(25-26-17)11-27-12-22-16-5-3-4-6-18(16)27/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,21,28)(H,25,26)

InChI Key

LODNRKMFTLIPFO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43)C

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.